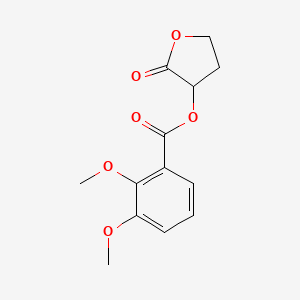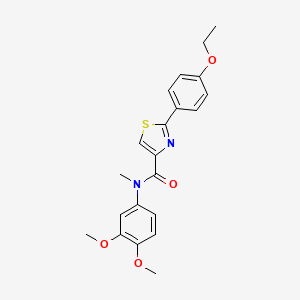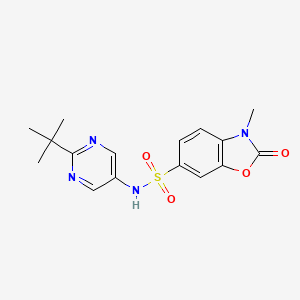
(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate, also known as ODOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ODOB is a white crystalline powder that is soluble in organic solvents but insoluble in water. It has a molecular weight of 306.29 g/mol and a melting point of 68-70°C.
Mecanismo De Acción
The mechanism of action of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has also been found to inhibit the replication of certain viruses and bacteria, making it a potential candidate for the development of new antimicrobial agents.
Biochemical and Physiological Effects:
(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has been found to have minimal toxicity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate is also stable under a range of conditions, making it suitable for various applications. However, its limited solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate. One area of interest is the development of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate-based fluorescent probes for the detection of metal ions. Another area of research is the development of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate-based antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate and its potential applications in cancer therapy and inflammatory diseases.
Métodos De Síntesis
The synthesis of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate involves the reaction between 2,3-dimethoxybenzoic acid and ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium methoxide in methanol to yield (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate. This method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has been studied extensively for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has also been studied for its potential as a fluorescent probe for the detection of metal ions. Its unique chemical structure and properties make it a promising candidate for further research in these areas.
Propiedades
IUPAC Name |
(2-oxooxolan-3-yl) 2,3-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-16-9-5-3-4-8(11(9)17-2)12(14)19-10-6-7-18-13(10)15/h3-5,10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIJHURKOFAVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OC2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)


![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
![1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)


![2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7534338.png)
